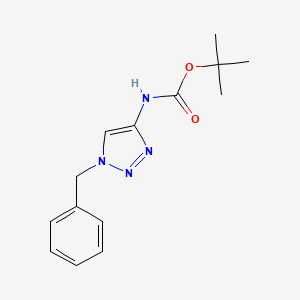
tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a benzyl group, and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-benzyltriazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include room temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of tert-butyl N-(1-benzyltriazol-4-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce the corresponding amines .
科学的研究の応用
tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group for amines.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: It is used in the production of agrochemicals and as a stabilizer in polymer chemistry.
作用機序
The mechanism of action of tert-butyl N-(1-benzyltriazol-4-yl)carbamate involves its interaction with specific molecular targets. The triazole ring can act as a ligand, binding to metal ions or enzyme active sites. This interaction can inhibit enzyme activity or alter the function of the target molecule. The carbamate group can also undergo hydrolysis, releasing the active triazole moiety .
類似化合物との比較
Similar Compounds
- Tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate
- Tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate
- Tert-butyl N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate is unique due to the presence of both a benzyl group and a triazole ring. This combination provides distinct chemical properties and reactivity compared to other carbamates. The benzyl group enhances the compound’s lipophilicity, while the triazole ring offers versatile binding capabilities .
特性
IUPAC Name |
tert-butyl N-(1-benzyltriazol-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-14(2,3)20-13(19)15-12-10-18(17-16-12)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDWVNIRSFVZIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(N=N1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-methoxy-5-methylphenyl)-N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2722143.png)
![3-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2722144.png)
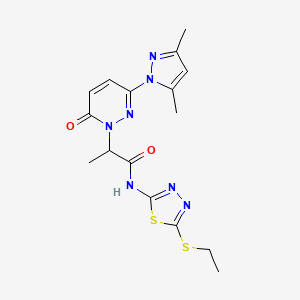
![N-butyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2722149.png)
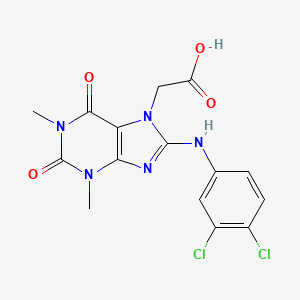
![1-Azaspiro[5.5]undecane;hydrochloride](/img/structure/B2722152.png)
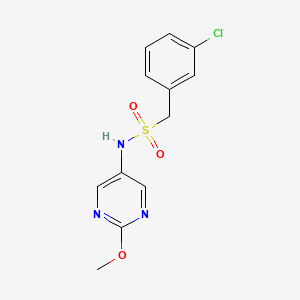
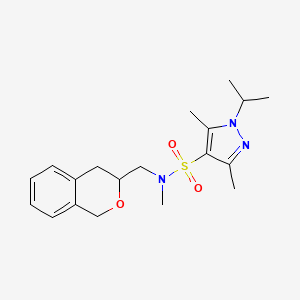
![ethyl 4-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2722156.png)
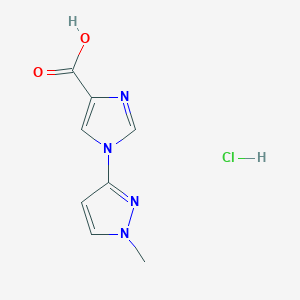
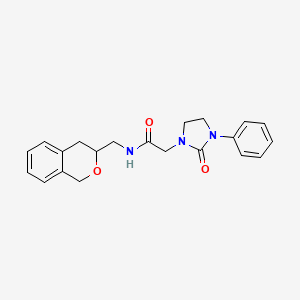
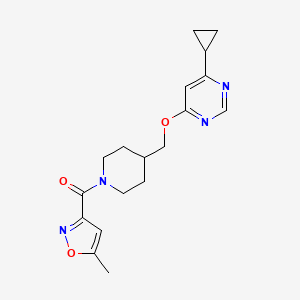
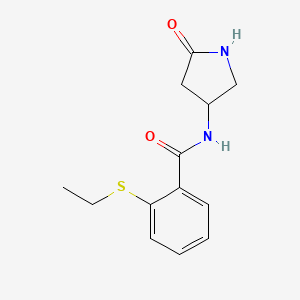
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2722165.png)
